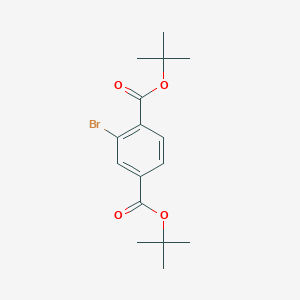
Di-tert-butyl 2-bromoterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 2-bromoterephthalate is an organic compound with the molecular formula C16H21BrO4. It is a brominated derivative of terephthalic acid, where two tert-butyl groups are attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-bromoterephthalate can be synthesized through a multi-step reaction process. One common method involves the bromination of di-tert-butyl terephthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Di-tert-butyl 2-bromoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of di-tert-butyl 2-azidoterephthalate or di-tert-butyl 2-thiolterephthalate.
Reduction: Formation of di-tert-butyl terephthalate.
Oxidation: Formation of di-tert-butyl 2-carboxyterephthalate.
Aplicaciones Científicas De Investigación
Di-tert-butyl 2-bromoterephthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of di-tert-butyl 2-bromoterephthalate involves its reactivity with nucleophiles and its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Di-tert-butyl terephthalate: Lacks the bromine atom, making it less reactive in substitution reactions.
Di-tert-butyl 2-chloroterephthalate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Di-tert-butyl 2-iodoterephthalate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: Di-tert-butyl 2-bromoterephthalate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Propiedades
Fórmula molecular |
C16H21BrO4 |
|---|---|
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
ditert-butyl 2-bromobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H21BrO4/c1-15(2,3)20-13(18)10-7-8-11(12(17)9-10)14(19)21-16(4,5)6/h7-9H,1-6H3 |
Clave InChI |
AMZXLHLFMQNNGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






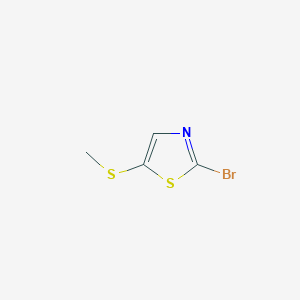
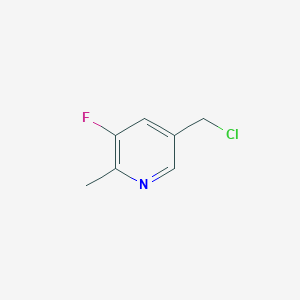
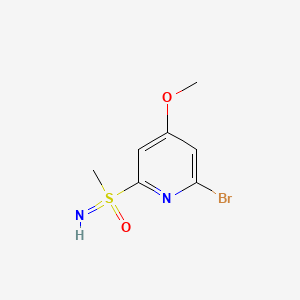

![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)

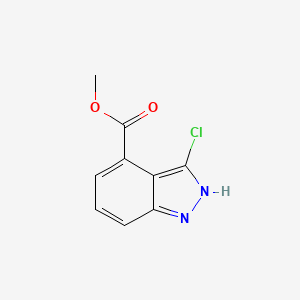
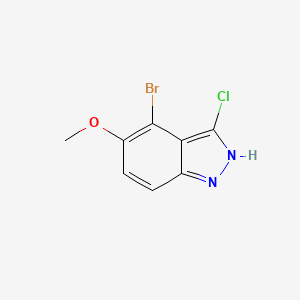
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
